molecular formula C10H11ClN2S B1369070 (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride CAS No. 857997-89-8

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride

Cat. No. B1369070
M. Wt: 226.73 g/mol
InChI Key: NRSFWQQBOWQTGN-UHFFFAOYSA-N
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Description

“(2-Phenyl-1,3-thiazol-4-yl)methanamine Hydrochloride” is a chemical compound with the CAS number 857997-89-8 . It has a molecular weight of 226.73 .


Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” can be represented by the InChI code 1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . This indicates that the compound consists of a phenyl group attached to a thiazolyl group, which is further attached to a methanamine group. The compound also includes a hydrochloride group.


Physical And Chemical Properties Analysis

“(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218 degrees Celsius . The compound has a molecular weight of 190.27 g/mol .

Scientific Research Applications

Antimicrobial Applications

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride: has been identified as a key compound in the synthesis of thiazole derivatives that exhibit antimicrobial properties . These derivatives are crucial in the development of new antibiotics to combat resistant strains of bacteria.

Anticancer Research

Thiazole derivatives, including those derived from (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride , have shown promise in anticancer research. They are used to synthesize compounds that can induce apoptosis in cancer cells, such as BT-474 cells .

Antifungal Activity

The compound is used in the synthesis of molecules with antifungal activity. This is particularly important in the development of treatments for fungal infections, which are becoming increasingly resistant to existing antifungal drugs .

Antiretroviral Research

Thiazole derivatives are significant in the field of antiretroviral drug development. The structural features of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride contribute to the synthesis of compounds with potential HIV inhibitory effects .

Anti-Inflammatory and Analgesic Properties

Research has shown that thiazole derivatives can exhibit anti-inflammatory and analgesic properties. This makes (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride a valuable starting point for the development of new pain relief medications .

Neuroprotective Effects

The compound is also involved in the synthesis of neuroprotective agents. These agents can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSFWQQBOWQTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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